molecular formula C12H14O2 B13591225 Methyl2-cyclopropyl-4-methylbenzoate

Methyl2-cyclopropyl-4-methylbenzoate

Cat. No.: B13591225
M. Wt: 190.24 g/mol
InChI Key: ZNQOBBQQCWKFME-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-methylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a cyclopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-4-methylbenzoate typically involves the esterification of 2-cyclopropyl-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-cyclopropyl-4-methylbenzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-cyclopropyl-4-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-cyclopropyl-4-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with concentrated sulfuric acid.

Major Products Formed

    Oxidation: 2-cyclopropyl-4-methylbenzoic acid.

    Reduction: 2-cyclopropyl-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group can enhance the binding affinity of the compound to its molecular targets, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclopropyl-2-methylbenzoate: Similar in structure but with different positions of the cyclopropyl and methyl groups.

    Methyl 2-cyclopropylbenzoate: Lacks the additional methyl group on the benzene ring.

    Methyl 4-methylbenzoate: Lacks the cyclopropyl group.

Uniqueness

Methyl 2-cyclopropyl-4-methylbenzoate is unique due to the presence of both the cyclopropyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to different steric and electronic effects, making it distinct from other similar compounds.

Biological Activity

Methyl 2-cyclopropyl-4-methylbenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 2742659-16-9

The compound features a cyclopropyl group and a methyl group attached to a benzoate moiety, which influences its chemical reactivity and biological activity.

The biological activity of methyl 2-cyclopropyl-4-methylbenzoate is primarily attributed to its interaction with various molecular targets within biological systems. Key points include:

  • Hydrogen Bonding : The carboxylic acid functionality allows for hydrogen bonding with target proteins, enhancing binding affinity.
  • Electrostatic Interactions : The compound may exhibit charged interactions that influence its biological effects.
  • Cyclopropyl Group Influence : The presence of the cyclopropyl group can modify the compound's interaction with biological targets, potentially enhancing its efficacy or selectivity.

Biological Activities

Research into the biological activities of methyl 2-cyclopropyl-4-methylbenzoate is still emerging, but compounds with similar structures have been noted for their pharmacological effects, including:

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Methyl 2-cyclopropyl-4-methylbenzoate has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. Research indicates that modifications to the cyclopropyl group can significantly affect enzyme binding and inhibition efficacy.
  • Virtual Screening for Receptor Agonism :
    • A study employing ligand-based virtual screening identified compounds structurally similar to methyl 2-cyclopropyl-4-methylbenzoate as selective agonists for cannabinoid receptors (CB2R). These compounds demonstrated anti-inflammatory effects in preclinical models, suggesting a therapeutic role for structurally related compounds in managing inflammatory diseases .
  • Comparative Studies on Structural Analogues :
    • Comparative studies have shown that introducing different substituents at various positions on the benzoate ring can lead to significant variations in biological activity. For example, substituents like methyl or hydroxyl groups resulted in only modest reductions in potency, highlighting the importance of structural optimization in drug design .

Summary of Biological Activity

Activity TypeDescriptionEvidence Source
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition,
AntimicrobialPossible antimicrobial properties noted in analogues,
AnalgesicPain-relieving effects observed in related compounds,

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-methylbenzoate

InChI

InChI=1S/C12H14O2/c1-8-3-6-10(12(13)14-2)11(7-8)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

ZNQOBBQQCWKFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2CC2

Origin of Product

United States

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